2-Chloro-3-thiocyanato-benzoic acid methyl ester
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Overview
Description
2-Chloro-3-thiocyanato-benzoic acid methyl ester is an organic compound with the molecular formula C9H6ClNO2S and a molecular weight of 227.67 g/mol . This compound is characterized by the presence of a chlorine atom, a thiocyanate group, and a methyl ester functional group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-thiocyanato-benzoic acid methyl ester typically involves the chlorination of 3-thiocyanato-benzoic acid followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures. The esterification step involves the reaction of the chlorinated product with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-thiocyanato-benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-amino-3-thiocyanato-benzoic acid methyl ester or 2-thiol-3-thiocyanato-benzoic acid methyl ester.
Oxidation: Formation of 2-chloro-3-sulfonyl-benzoic acid methyl ester.
Reduction: Formation of 2-chloro-3-thiocyanato-benzyl alcohol.
Scientific Research Applications
2-Chloro-3-thiocyanato-benzoic acid methyl ester has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-3-thiocyanato-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The chlorine and thiocyanate groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical processes. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-thiocyanato-benzoic acid methyl ester
- 2-Bromo-3-thiocyanato-benzoic acid methyl ester
- 2-Chloro-3-cyano-benzoic acid methyl ester
Comparison
2-Chloro-3-thiocyanato-benzoic acid methyl ester is unique due to the specific positioning of the chlorine and thiocyanate groups on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chlorine atom at the 2-position and the thiocyanate group at the 3-position allows for selective substitution and oxidation reactions, which may not be as efficient in other similar compounds.
Properties
IUPAC Name |
methyl 2-chloro-3-thiocyanatobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)6-3-2-4-7(8(6)10)14-5-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKHRTZLMJOMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)SC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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